Welcome to the BenchChem Online Store!
molecular formula C9H19N3 B1528680 1-(Azetidin-3-yl)-4-ethylpiperazine CAS No. 1342099-10-8

1-(Azetidin-3-yl)-4-ethylpiperazine

Cat. No. B1528680
M. Wt: 169.27 g/mol
InChI Key: GFDHXJSILDAMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174998B2

Procedure details

To a mixed solution of 1-(1-(diphenylmethyl)azetidin-3-yl)-4-ethylpiperazine (12.7 g, 37.9 mmol) described in Production Example 1-3-1 and methanol (50 mL) was added palladium hydroxide-carbon (5.00 g) at room temperature. The resultant mixture was stirred under a hydrogen atmosphere at room temperature and at 0.35 MPa to 0.40 MPa for 10 hours. The reaction mixture was purged with a nitrogen atmosphere and was then filtrated using Celite. A filtrate was concentrated under a reduced pressure to give the title compound in the form of a mixture (12.4 g) with benzylbenzene. The product was used in the subsequent reaction without further purification.
Name
1-(1-(diphenylmethyl)azetidin-3-yl)-4-ethylpiperazine
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium hydroxide carbon
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][N:15]([CH2:18][CH3:19])[CH2:14][CH2:13]3)[CH2:9]2)C=CC=CC=1>[OH-].[Pd+2].[OH-].[C].CO>[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH3:19])[CH2:14][CH2:13]2)[CH2:9]1 |f:1.2.3.4|

Inputs

Step One
Name
1-(1-(diphenylmethyl)azetidin-3-yl)-4-ethylpiperazine
Quantity
12.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CCN(CC1)CC)C1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
palladium hydroxide carbon
Quantity
5 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with a nitrogen atmosphere
FILTRATION
Type
FILTRATION
Details
was then filtrated
CONCENTRATION
Type
CONCENTRATION
Details
A filtrate was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CC(C1)N1CCN(CC1)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.